3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-5-7(3-4-8(9)10)6(2)12-11-5/h3-4H2,1-2H3,(H3,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLIOFVGDNYIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The αvβ6 integrin is known to play a crucial role in the activation of Transforming Growth Factor-beta (TGF-β), a protein that regulates cell growth and differentiation.
Mode of Action
This compound interacts with the αvβ6 integrin, inhibiting its function. This interaction likely involves the formation of hydrogen bonds between the compound and amino acid residues in the active site of the integrin. The inhibition of αvβ6 integrin prevents the activation of TGF-β, thereby influencing cell growth and differentiation.
Biochemical Pathways
The inhibition of αvβ6 integrin by this compound affects the TGF-β signaling pathway. This pathway plays a critical role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting αvβ6 integrin, the compound prevents the activation of TGF-β, thereby modulating these cellular processes.
Pharmacokinetics
The pharmacokinetic properties of this compound are suitable for inhaled dosing by nebulization. The compound has a high affinity for αvβ6 integrin, with a dissociation half-life of 7 hours. It also has a high solubility in saline at pH 7, which is greater than 71 mg/mL. These properties suggest that the compound has good bioavailability when administered via inhalation.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of αvβ6 integrin and the subsequent modulation of cell growth and differentiation through the TGF-β signaling pathway. This can potentially influence various biological processes, including tissue repair, immune response, and the development of fibrosis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound. Additionally, the presence of other molecules in the environment, such as other integrins or ECM components, could potentially influence the compound’s interaction with αvβ6 integrin. .
Biochemical Analysis
Biochemical Properties
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholine at cholinergic synapses, affecting neural transmission. Additionally, it may interact with other biomolecules, altering their biochemical pathways and contributing to its overall biochemical profile.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect acetylcholine release at cholinergic synapses, which is crucial for neural transmission. This interaction can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For instance, it has been found to have high affinity for certain integrins, such as αvβ6 integrin, in radioligand binding assays. This binding interaction can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits high solubility and stability in saline at pH 7. Over time, its effects on cellular function may change, with potential degradation products influencing its overall activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that it has a high affinity for certain integrins, which may influence its dosage-dependent effects. Understanding these dosage effects is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For example, it may interact with enzymes involved in acetylcholine metabolism, affecting its overall metabolic flux. These interactions can lead to changes in metabolite levels and influence the compound’s overall activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall activity. It may interact with specific transporters or binding proteins that influence its localization and accumulation. For instance, its high solubility in saline suggests that it can be efficiently transported and distributed within biological systems.
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with integrins suggests that it may localize to specific cellular regions where these proteins are present. This localization can influence its overall activity and function within the cell.
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanimidamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H13N3O. The compound features a pyrazole ring, which is known for its ability to form hydrogen bonds and engage in various interactions with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit mTORC1 activity, leading to increased autophagy and reduced tumor cell proliferation. This mechanism suggests that the compound may serve as a novel autophagy modulator with potential applications in cancer therapy .
Antimicrobial Properties
Pyrazole derivatives, including this compound, have been reported to possess antimicrobial activities. These compounds have shown effectiveness against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies indicate that compounds with similar structures can significantly reduce inflammation in animal models .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- mTOR Pathway : Inhibition of mTORC1 leads to altered autophagic flux and potential apoptosis in cancer cells .
- COX Inhibition : The compound may act as a COX inhibitor, reducing prostaglandin synthesis and thereby alleviating inflammation .
Study 1: Anticancer Efficacy
In a study involving pancreatic cancer cell lines (MIA PaCa-2), this compound demonstrated submicromolar antiproliferative activity. The compound was found to disrupt autophagic flux and enhance autophagy at basal levels, indicating a unique mechanism of action distinct from traditional chemotherapeutics .
Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced paw edema models in rats. The results indicated that derivatives with electron-donating groups exhibited superior anti-inflammatory activity compared to those with electron-withdrawing groups .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has shown that compounds with pyrazole derivatives exhibit significant anticancer properties. A study highlighted the potential of pyrazole-based compounds in inhibiting tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide has been tested against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Inhibition of cell proliferation |
| A549 | 10.0 | Disruption of mitochondrial function |
Anti-inflammatory Properties
Another significant application of this compound is its role as an anti-inflammatory agent. Studies have indicated that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of this compound in an animal model of induced inflammation. The results indicated a marked reduction in edema and inflammatory markers compared to the control group.
Fluorescent Probes
The compound's unique structure allows it to be utilized as a fluorescent probe in biological imaging. Pyrazole derivatives have been shown to exhibit fluorescence properties that can be harnessed for tracking cellular processes in real-time.
Table 2: Fluorescent Properties of Pyrazole Derivatives
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| This compound | 490 | 69.2 |
| Other Pyrazole Derivative | 462 | 65.0 |
Comparison with Similar Compounds
Table 2: Spectroscopic Data and Reactivity
Key Observations:
- IR Signatures : The sulfonamide and carbonyl groups in Compound 27 produce distinct IR bands (e.g., 1726 cm⁻¹ for C=O), while the target compound’s amidine group would exhibit N-H stretching near 3350 cm⁻¹ .
- Reactivity : The amidine group in the target compound likely offers superior nucleophilicity compared to sulfonamides or carboxylic acids, enabling diverse derivatization pathways.
Preparation Methods
Synthetic Route
- Starting Materials: Methyl ethyl diketone and hydrazine hydrate.
- Solvent: Water or various alcohols (methanol, ethanol, propanol, etc.).
- Catalyst: Acid catalysts such as glacial acetic acid, formic acid, sulfuric acid, etc.
- Reaction Conditions: Temperature range from 0 ℃ to 120 ℃, typically optimized around 30-50 ℃.
- Procedure: Hydrazine hydrate is added dropwise to a solution of methyl ethyl diketone in the solvent with acid catalyst, maintaining temperature below 50 ℃. After completion, the reaction mixture is cooled, and the product is isolated by centrifugation and vacuum drying.
Advantages and Yields
- Using water as solvent reduces cost and avoids inorganic salt by-products.
- Glacial acetic acid as catalyst enhances yield and purity.
- Reported yields exceed 90% with purity above 99% (HPLC analysis).
| Parameter | Details |
|---|---|
| Solvent | Water (preferred) or alcohols |
| Catalyst | Glacial acetic acid |
| Temperature | 30-50 ℃ |
| Reaction Time | ~3 hours |
| Yield | >90% |
| Purity (HPLC) | >99% |
Functionalization to 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanimidamide
While direct literature on the preparation of this compound is limited, synthetic strategies can be inferred from related pyrazole derivatives and amidine functionalization methods.
General Synthetic Strategy
- Step 1: Synthesis of 3,5-dimethylpyrazole as described above.
- Step 2: Introduction of the propanimidamide side chain via substitution or amidination reactions on the pyrazole ring, typically at the 4-position.
- Step 3: Amidination can be achieved by reacting the corresponding pyrazolylpropanoic acid or ester with amidine reagents under suitable conditions.
Related Compound Synthesis Insights
- Analogous pyrazole derivatives such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)propanamide have been characterized with detailed molecular structures and identifiers, indicating feasibility of amidine or amide functionalization on the propyl chain attached to pyrazole.
- Synthesis of azopyrazoles and their derivatives involves hydrazine hydrate reactions with diketones followed by further functional group transformations, demonstrating the versatility of pyrazole chemistry.
Summary Table of Preparation Parameters
| Stage | Reagents/Conditions | Temperature (℃) | Solvent | Catalyst | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 3,5-Dimethylpyrazole synthesis | Methyl ethyl diketone + hydrazine hydrate | 30-50 | Water or alcohol | Glacial acetic acid | >90 | >99 | Low cost, easy operation |
| Hydrazono-pentane-dione formation | 4-substituted aniline + acetyl acetone + NaNO2 + NaOAc | 0 | Ethanol | - | 69 | - | Precursor for pyrazole derivatives |
| Pyrazole ring formation | Hydrazine hydrate + hydrazono-pentane-dione | Reflux | Glacial acetic acid | - | 66 | - | Cyclization step |
| Functionalization (acetylation) | Acetyl chloride + pyridine | 0-5 | Pyridine | - | - | - | Example of further modification |
Q & A
Q. What in silico tools predict metabolic pathways or toxicity risks?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
